molecular formula C6H5BrN2O2 B577883 4-Amino-5-bromopyridine-2-carboxylic acid CAS No. 1363381-01-4

4-Amino-5-bromopyridine-2-carboxylic acid

Cat. No. B577883
CAS RN: 1363381-01-4
M. Wt: 217.022
InChI Key: KHUNMLWXXVKEDU-UHFFFAOYSA-N
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Description

“4-Amino-5-bromopyridine-2-carboxylic acid” is a brominated aromatic amine reagent . It is used for labeling of model reducing-end oligosaccharides via reductive amination .


Molecular Structure Analysis

The molecular structure of “4-Amino-5-bromopyridine-2-carboxylic acid” can be analyzed using quantum chemical studies at DFT [B3LYP (Becke’s three-parameter (B3) exchange in conjunction with the Lee–Yang-Parr’s (LYP) correlation functional) method with B3LYP/6-311 ++G (d, p), basis set using Gaussian 09 program .

Scientific Research Applications

Applications in Peptide Studies

Compounds like 4-Amino-5-bromopyridine-2-carboxylic acid can be instrumental in the study of peptides. For instance, the spin label amino acid TOAC, a paramagnetic amino acid, has been incorporated into peptides to analyze their backbone dynamics and secondary structure through various spectroscopic methods (Schreier et al., 2012). These techniques can include electron paramagnetic resonance (EPR) spectroscopy, X-ray crystallography, circular dichroism (CD), fluorescence, nuclear magnetic resonance (NMR), and Fourier transform infrared spectroscopy (FT-IR). Such studies are crucial for understanding the interactions of peptides with membranes, proteins, and nucleic acids.

Biocatalyst Inhibition Studies

Carboxylic acids, including derivatives or related compounds, have been studied for their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae (Jarboe et al., 2013). Understanding these interactions is key for developing metabolic engineering strategies to enhance microbial robustness, crucial for biotechnological applications.

Liquid-Liquid Extraction and Purification

The extraction of carboxylic acids from aqueous streams, a process relevant for the production of bio-based plastics, has seen significant advancements with the development of new solvents such as ionic liquids (Sprakel & Schuur, 2019). These methods are crucial for the purification and recovery of carboxylic acids in industrial processes.

Role in Synthesis and Medicinal Chemistry

Derivatives of carboxylic acids, such as 4-Amino-5-bromopyridine-2-carboxylic acid, often play a critical role in the synthesis of complex molecules for medicinal purposes. For example, bioisosteres of carboxylic acids have been explored for developing drugs with improved pharmacological profiles (Horgan & O’Sullivan, 2021). These efforts underscore the importance of such compounds in drug design and development.

Metathesis Reactions in Synthesis

Compounds featuring amino and carboxylic functionalities are key substrates in metathesis reactions, useful for synthesizing β-amino acid derivatives (Kiss et al., 2018). These synthetic strategies are valuable for producing molecules with significant biological activity, including potential pharmaceuticals.

properties

IUPAC Name

4-amino-5-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUNMLWXXVKEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromopyridine-2-carboxylic acid

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